4-((Tetrahydrothiophen-3-yl)oxy)aniline
Overview
Description
4-((Tetrahydrothiophen-3-yl)oxy)aniline is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Biological Activity
4-((Tetrahydrothiophen-3-yl)oxy)aniline, a compound characterized by its unique tetrahydrothiophene moiety linked to an aniline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C₉H₁₃N₁O₁S, with a molecular weight of 185.27 g/mol. The compound features a tetrahydrothiophene ring that enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : The tetrahydrothiophene structure may facilitate binding to various receptors, modulating signaling pathways critical for cellular functions.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential applications in oxidative stress-related diseases.
- Antimicrobial Efficacy : In vitro testing against strains of Escherichia coli and Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 25 μg/mL, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications to the tetrahydrothiophene ring have been shown to enhance biological activity significantly. For instance, substituents at the para position of the aniline ring were found to increase enzyme inhibition potency by up to threefold compared to the parent compound.
Properties
IUPAC Name |
4-(thiolan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAISEPPRUVCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.